molecular formula C11H22N2 B1465525 7-Methyl-7,11-diazaspiro[5.6]dodecane CAS No. 927802-87-7

7-Methyl-7,11-diazaspiro[5.6]dodecane

Cat. No. B1465525
CAS RN: 927802-87-7
M. Wt: 182.31 g/mol
InChI Key: QMMCQKSDYSLBAW-UHFFFAOYSA-N
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Description

7-Methyl-7,11-diazaspiro[5.6]dodecane is a chemical compound that has gained attention in the scientific community due to its unique properties and potential implications in various fields of research and industry. It is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 7-Methyl-7,11-diazaspiro[5.6]dodecane contains a total of 36 bonds, including 14 non-H bonds, 1 six-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The empirical formula of 7-Methyl-7,11-diazaspiro[5.6]dodecane is C10H19N3O, and its molecular weight is 197.28 . It is a solid compound .

properties

IUPAC Name

7-methyl-7,11-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-5-8-12-10-11(13)6-3-2-4-7-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCQKSDYSLBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7,11-diazaspiro[5.6]dodecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 2
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 3
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 4
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 5
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 6
7-Methyl-7,11-diazaspiro[5.6]dodecane

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